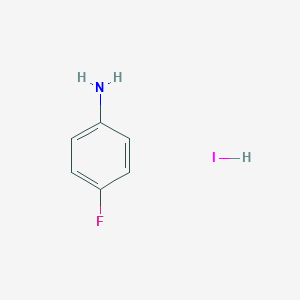

4-Fluoroaniline Hydroiodide

Description

4-Fluoroaniline Hydroiodide (CAS RN: 85734-19-6) is a hydroiodic acid salt of 4-fluoroaniline, characterized by the formula C₆H₅FNH₂·HI. It is a halogenated aromatic amine derivative with a molecular weight of approximately 233.96 g/mol.

Properties

IUPAC Name |

4-fluoroaniline;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.HI/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFIJIDZQADKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85734-19-6 | |

| Record name | 4-Fluoroaniline Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoroaniline Hydroiodide can be synthesized through the hydrogenation of 4-nitrofluorobenzene in the presence of a catalyst. The reaction typically involves the use of a transition metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The resulting 4-fluoroaniline is then reacted with hydroiodic acid to form the hydroiodide salt .

Industrial Production Methods

In industrial settings, the production of 4-Fluoroaniline Hydroiodide follows a similar route but on a larger scale. The process involves the continuous hydrogenation of 4-nitrofluorobenzene in a flow reactor, followed by the addition of hydroiodic acid in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroaniline Hydroiodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-fluoronitrobenzene using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced back to 4-fluoroaniline using reducing agents like sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: 4-Fluoronitrobenzene.

Reduction: 4-Fluoroaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

4-Fluoroaniline derivatives have been investigated for their potential anticancer properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of certain anticancer agents by improving their pharmacokinetic profiles and biological activity against specific cancer cell lines, including melanoma . The introduction of fluorine atoms often increases the lipophilicity of the compounds, which can lead to improved cell membrane penetration.

Analgesic and Anesthetic Applications

The compound is also a precursor for synthesizing various analgesics and anesthetics, notably analogs of fentanyl. The modification of the aniline structure with fluorine enhances the potency and selectivity of these drugs .

Materials Science

Solar Cell Technology

Recent research highlights the application of 4-fluoroaniline in perovskite solar cells. It has been utilized as a passivating agent to improve the stability and performance of these cells. The incorporation of 4-fluoroaniline helps reduce defects at the surface of perovskite materials, leading to enhanced efficiency and longevity .

Catalysis

Homogeneous Catalysis

4-Fluoroaniline serves as a building block for synthesizing ligands used in homogeneous catalysis. Its derivatives have been evaluated for their effectiveness in catalyzing various organic reactions, including cross-coupling reactions that are pivotal in forming carbon-carbon bonds .

Agrochemical Applications

Fungicides and Herbicides

The compound is a precursor to several agrochemicals, including fungicides like fluoroimide. Its fluorinated derivatives exhibit enhanced biological activity against pests and pathogens, making them valuable in agricultural applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Fluoroaniline Hydroiodide involves its interaction with biological molecules. The fluorine atom in the compound enhances its binding affinity to various enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The compound can form hydrogen bonds and van der Waals interactions with its molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 4-Fluoroaniline Hydroiodide with structurally related hydrohalide salts and substituted anilines:

Key Observations :

- Electron Effects: The fluorine substituent in 4-Fluoroaniline Hydroiodide withdraws electron density, reducing the basicity of the anilinium ion compared to non-fluorinated analogs like Aniline Hydroiodide. This enhances stability under acidic conditions .

- Iodide’s nucleophilicity may also influence reactivity in synthetic applications .

Biological Activity

4-Fluoroaniline hydroiodide is a derivative of 4-fluoroaniline, an organofluorine compound known for its diverse applications in medicinal chemistry, including the development of pharmaceuticals and agrochemicals. This article explores the biological activity of 4-fluoroaniline hydroiodide, focusing on its metabolic pathways, toxicity, and potential therapeutic uses.

4-Fluoroaniline (C₆H₆FN) is a colorless liquid that serves as a precursor for various chemical products. It can be synthesized through the hydrogenation of 4-nitrofluorobenzene. The hydroiodide form is typically obtained by reacting 4-fluoroaniline with hydroiodic acid, resulting in a more soluble and stable salt form that can facilitate biological assays.

Metabolism and Bioactivation

Research has shown that 4-fluoroaniline undergoes significant metabolic transformations in biological systems. Key findings include:

- Cytochrome P-450 Enzyme Activity : The metabolism of 4-fluoroaniline primarily involves cytochrome P-450 enzymes, which facilitate monooxygenation reactions. These reactions can lead to the formation of reactive metabolites such as benzoquinoneimines, which are implicated in various toxicological effects .

- Bioactivation Pathways : The bioactivation process results in the conversion of 4-fluoroaniline into reactive species that can bind to cellular macromolecules, potentially leading to cytotoxicity. Studies indicate that para-substituted fluoroanilines exhibit increased bioactivation compared to their non-fluorinated counterparts, enhancing their reactivity and toxicity profiles .

Toxicological Profile

The toxicological assessment of 4-fluoroaniline hydroiodide reveals several hazards:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. Inhalation exposure poses additional risks, with potential damage to respiratory organs noted .

- Chronic Effects : Prolonged exposure may lead to organ damage, particularly affecting the liver and kidneys. The compound's ability to form reactive metabolites raises concerns regarding long-term exposure risks .

Biological Activity and Therapeutic Potential

The biological activity of 4-fluoroaniline hydroiodide has been explored in various contexts:

- Antitumor Activity : Compounds derived from 4-fluoroaniline have been investigated for their potential as anticancer agents. For instance, studies involving fluorinated quinazolines, which incorporate 4-fluoroaniline derivatives, have shown promise in targeting epidermal growth factor receptors (EGFR) implicated in tumor growth .

- Antimicrobial Properties : Research indicates that fluoroanilines possess antimicrobial activity against a range of pathogens. The introduction of fluorine atoms enhances the lipophilicity of these compounds, potentially improving their membrane permeability and efficacy against bacterial strains .

Case Studies

- Fluorinated Quinazolines : A study evaluated the biodistribution and metabolism of fluorinated quinazolines in tumor-bearing mice. The results indicated low tumor uptake but significant bone accumulation, suggesting rapid metabolic degradation and potential applications in cancer imaging .

- Bioactivation Studies : In vitro studies demonstrated that 4-fluoroaniline undergoes rapid metabolism to form reactive benzoquinoneimines. This bioactivation was shown to be more pronounced than for non-fluorinated anilines, highlighting the compound's potential for both therapeutic applications and toxicity concerns .

Summary Table of Biological Activity

| Property | Observation |

|---|---|

| Chemical Structure | C₆H₆FN (Fluorinated aniline) |

| Metabolic Pathways | Cytochrome P-450 mediated bioactivation |

| Toxicity | Harmful if swallowed; causes severe skin burns |

| Antitumor Activity | Potential as EGFR-targeting agents |

| Antimicrobial Activity | Effective against various bacterial strains |

Q & A

Q. How can ion mobility spectrometry (HiKE-IMS) differentiate structural isomers of fluoroaniline derivatives like 4-fluoroaniline hydroiodide?

HiKE-IMS distinguishes isomers by measuring ion mobility shifts under controlled electric fields and buffer gases. For 4-fluoroaniline hydroiodide, three peaks are observed in nitrogen (vs. two in air), with baseline separation at specific EDR/N (reduced electric field) values (40–90 Td). Key parameters include drift gas composition (air vs. nitrogen), temperature (25–45°C), and resolving power (>100 for peak separation). Mobility differences correlate with protonation sites (e.g., para-protonated vs. molecular ion structures) .

Q. What are the optimal conditions for microbial degradation of 4-fluoroaniline hydroiodide in wastewater treatment?

Ralstonia sp. FD-1 degrades 4-fluoroaniline via cometabolism with secondary substrates (e.g., glucose). Optimal conditions include pH 7.0–7.5, 30°C, and dissolved oxygen >2 mg/L. Degradation efficiency drops below pH 6.0 or above 40°C. HPLC and GC-MS are used to track metabolite formation (e.g., 4-fluorocatechol) .

Q. How do proton affinity and gas-phase basicity influence 4-fluoroaniline hydroiodide’s reactivity in mass spectrometry?

4-Fluoroaniline’s lower proton affinity (871.5 kJ/mol) compared to aniline (882.5 kJ/mol) reduces its tendency to form protonated ions, favoring molecular ion ([M]⁺) formation. This impacts fragmentation patterns in collision-induced dissociation (CID) experiments, requiring adjusted ionization energies (8.18 eV) for reliable detection .

Advanced Research Questions

Q. How does 4-fluoroaniline hydroiodide act as a ligand in ruthenium complexes, and what structural insights can NMR provide?

In [(η⁶-p-cymene)Ru(4-fluoroaniline)Cl₂], the ligand binds via the amino group’s nitrogen (κN coordination). ¹⁹F NMR detects three resonances due to free ligand, Ru-bound ligand, and equilibrium intermediates. ³¹P NMR tracks ligand substitution equilibria (e.g., with phosphite ligands) to quantify binding affinities. Structural parameters (Ru–N: 2.12 Å) align with related piano-stool complexes .

Q. What role does 4-fluoroaniline hydroiodide play in low-toxicity perovskite solar cells?

It serves as an organic cation precursor in two-step perovskite synthesis (e.g., AB-MAPbI₃), replacing toxic methylammonium. The fluorine substituent enhances moisture resistance, improving device stability. Efficiency reaches 15.6% (AM 1.5G) when paired with carbon electrodes. XRD and SEM confirm phase purity and morphology .

Q. How can researchers resolve contradictions between experimental and modeled ion mobility data for 4-fluoroaniline hydroiodide?

Experimental mobilities (e.g., 1.906 cm² V⁻¹ s⁻¹ for para-protonated structure) are systematically lower than computational values (1.927 cm² V⁻¹ s⁻¹ for azacaradiene). Adjustments include adding a 0.02 cm² V⁻¹ s⁻¹ offset to modeled data and using nitrogen buffer gas to enhance resolving power (>120) for peak separation .

Q. What methodologies analyze ligand substitution dynamics in 4-fluoroaniline hydroiodide complexes?

Equilibrium constants (Keq) for reactions like [(η⁶-p-cymene)Ru(L)Cl₂ + P* ⇌ (η⁶-p-cymene)Ru(P*)Cl₂ + L] are quantified via ¹H and ³¹P NMR integration. For 4-fluoroaniline, Keq < 1 indicates weaker binding vs. phosphite ligands. Time-resolved NMR captures intermediate exchange rates, validated by DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.